Glucantime

Descripción general

Descripción

El antimoniato de meglumina es un compuesto antimonial pentavalente utilizado principalmente en el tratamiento de la leishmaniasis, una enfermedad causada por parásitos protozoarios del género Leishmania . Este compuesto se administra mediante inyección, ya sea intramuscular o directamente en la zona infectada . Se ha utilizado en medicina desde 1946 y se incluye en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .

Aplicaciones Científicas De Investigación

El antimoniato de meglumina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción exacto del antimoniato de meglumina no se conoce del todo. Se cree que implica la inhibición de las actividades glucolíticas y oxidativas de los ácidos grasos en el parásito, lo que lleva a una disminución de la síntesis de trifosfato de adenosina y una reducción de la defensa antioxidante . El compuesto también se une a polipéptidos e inhibe la topoisomerasa del ADN y las enzimas glucolíticas .

Análisis Bioquímico

Cellular Effects

Meglumine Antimoniate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Meglumine Antimoniate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Meglumine Antimoniate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Meglumine Antimoniate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Meglumine Antimoniate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El antimoniato de meglumina se sintetiza haciendo reaccionar pentóxido de antimonio con meglumina en una solución acuosa . La reacción implica la adición gota a gota de una solución acuosa de meglumina a una solución coloidal de pentóxido de antimonio. La relación de masa de meglumina a pentóxido de antimonio varía de 1:0,5 a 1:3. El pH de la mezcla de reacción se ajusta a un valor entre 4,0 y 9,0, y la temperatura de reacción se mantiene entre 30 °C y 120 °C .

Métodos de Producción Industrial: La producción industrial del antimoniato de meglumina sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar la pureza y la eficacia del producto final. Se emplean procesos de refinación para obtener la calidad deseada del antimoniato de meglumina .

3. Análisis de las Reacciones Químicas

Tipos de Reacciones: El antimoniato de meglumina sufre diversas reacciones químicas, entre ellas la complejación y la ionización. El compuesto existe en una forma zwitteriónica entre pH 4,5 y 7,5 .

Reactivos y Condiciones Comunes:

Complejación: El antimoniato de meglumina forma complejos con diversos ligandos, como la β-ciclodextrina y los nucleósidos.

Ionización: El compuesto se ioniza en soluciones acuosas, siendo su estado de ionización dependiente del pH.

Productos Principales Formados: Los productos principales formados a partir de las reacciones del antimoniato de meglumina incluyen sus complejos con ligandos y sus formas ionizadas en diferentes condiciones de pH .

Análisis De Reacciones Químicas

Types of Reactions: Meglumine antimoniate undergoes various chemical reactions, including complexation and ionization. The compound exists in a zwitterionic form between pH 4.5 and 7.5 .

Common Reagents and Conditions:

Complexation: Meglumine antimoniate forms complexes with various ligands, such as β-cyclodextrin and nucleosides.

Ionization: The compound ionizes in aqueous solutions, with its ionization state being pH-dependent.

Major Products Formed: The major products formed from the reactions of meglumine antimoniate include its complexes with ligands and its ionized forms in different pH conditions .

Comparación Con Compuestos Similares

El antimoniato de meglumina forma parte del grupo de los antimoniales pentavalentes, que también incluye el estibogluconato sódico . En comparación con otros compuestos similares, el antimoniato de meglumina es único en su formulación y vías de administración. Forma complejos con diversos ligandos, lo que aumenta sus propiedades terapéuticas .

Compuestos Similares:

Estigluconato sódico: Otro antimonial pentavalente utilizado en el tratamiento de la leishmaniasis.

Óxido de antimonio(V): Utilizado en la síntesis de diversos fármacos antimoniales.

El antimoniato de meglumina destaca por sus interacciones específicas con los ligandos y su eficacia en el tratamiento de diferentes formas de leishmaniasis.

Actividad Biológica

Glucantime, also known as meglumine antimoniate, is a pentavalent antimonial compound primarily used in the treatment of leishmaniasis, particularly visceral leishmaniasis (VL) and cutaneous leishmaniasis. Its biological activity is characterized by its mechanism of action against Leishmania parasites, pharmacokinetics, efficacy in clinical settings, and potential side effects.

This compound exerts its antileishmanial effects primarily through the following mechanisms:

- Inhibition of Parasite Metabolism : this compound interferes with the energy metabolism of Leishmania species, affecting the NAD+/NADH balance and disrupting organelle membranes, leading to cell death .

- Induction of Apoptosis : The drug induces apoptosis in Leishmania parasites, which is crucial for its therapeutic efficacy .

- Immune Modulation : this compound enhances macrophage activation, promoting phagocytosis and clearance of the parasites from the host .

Efficacy in Clinical Studies

Clinical studies have demonstrated the effectiveness of this compound in treating various forms of leishmaniasis. Below are key findings from recent research:

-

Visceral Leishmaniasis (VL) :

- A study involving 392 patients indicated that a short-course regimen (20 mg/kg/day for 1 week post-defervescence) was non-inferior to the standard 3-week regimen, achieving a final cure rate of 96% .

- The study highlighted that defervescence could serve as a reliable marker for parasitological response during treatment.

-

Cutaneous Leishmaniasis :

- A comparative study showed that combining this compound with topical treatments (e.g., TCA or fractional CO2 laser) significantly improved clinical outcomes compared to this compound alone. The complete improvement rates were 38.5% for this compound alone versus 90% and 87% for combination therapies .

Pharmacokinetics

This compound is administered intravenously or intralesionally, with pharmacokinetic profiles indicating rapid absorption and distribution in tissues affected by leishmaniasis. The drug is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.

Side Effects

While generally well-tolerated, this compound can cause side effects including:

- Hematological changes: Significant decreases in red blood cells (RBC), platelets (PLT), and white blood cells (WBC) have been reported .

- Local reactions: Pain and swelling at the injection site are common.

- Rarely, cardiac complications can occur due to its effects on electrolyte balance and myocardial function .

Comparative Efficacy

A meta-analysis comparing this compound with other treatments such as miltefosine found that while this compound remains effective, miltefosine showed superior cure rates in certain studies . This highlights the need for ongoing evaluation of treatment protocols based on regional resistance patterns.

Data Summary

| Study Focus | Treatment Regimen | Cure Rate (%) | Duration (days) | Notes |

|---|---|---|---|---|

| Visceral Leishmaniasis | This compound 20 mg/kg/day for 7 days | 96 | 7 | Non-inferior to standard 28-day regimen |

| Cutaneous Leishmaniasis | This compound alone vs. combination therapies | 38.5 vs. 90 | 6.1 ± 2.1 | Combination therapies significantly better |

| Pharmacokinetics | IV administration | N/A | N/A | Rapid absorption; renal excretion |

Case Studies

Case Study 1 : A cohort study evaluated the effectiveness of a short-course regimen of this compound in Iran. Patients treated with this regimen showed a significant drop in parasite density post-treatment and minimal relapse rates over six months.

Case Study 2 : In another research trial, patients receiving combined therapy with this compound and topical treatments exhibited enhanced healing rates and reduced lesion sizes compared to those receiving this compound alone.

Propiedades

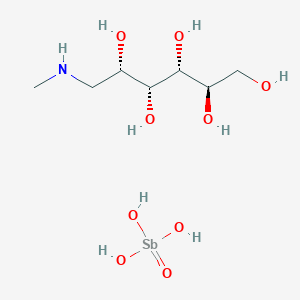

IUPAC Name |

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYVDXPYVPAAQ-SESJOKTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO8Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043935 | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-51-7 | |

| Record name | Meglumine antimoniate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meglumine antimoniate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meglumine antimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGLUMINE ANTIMONIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.